CGP48369

Description

Structure

3D Structure

Properties

IUPAC Name |

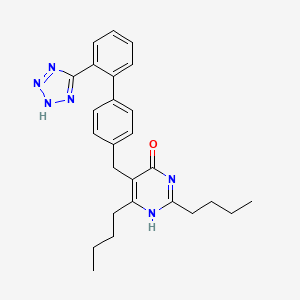

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZYWUWLICNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159493 | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135689-23-5 | |

| Record name | Cgp 48369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CGP48369: A Technical Overview of its Mechanism of Action as an Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action of CGP48369 is the competitive and selective blockade of the angiotensin II type 1 (AT1) receptor. Angiotensin II, the principal effector of the renin-angiotensin system, mediates its hypertensive effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR) found on the surface of various cell types, including vascular smooth muscle cells, adrenal cortical cells, and neurons.

Upon binding of angiotensin II, the AT1 receptor activates multiple intracellular signaling cascades, leading to:

-

Vasoconstriction: Contraction of vascular smooth muscle, leading to an increase in blood pressure.

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals.

-

Cellular Growth and Proliferation: Promotion of cardiac and vascular smooth muscle cell hypertrophy and hyperplasia.

This compound, as an AT1 receptor antagonist, competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing the initiation of these downstream signaling events. This blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic tone, collectively resulting in a reduction in blood pressure.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its binding affinity for the AT1 receptor and its in vitro and in vivo efficacy.

| Parameter | Value | Species/System | Reference |

| IC50 (AT1 Receptor Binding) | 1.8 nM | Vascular Smooth Muscle Cells | |

| IC50 (AII-induced Contraction) | 8.7 nM | Rabbit Aorta | |

| In Vivo Antihypertensive Effect | Significant blood pressure decrease at 10 mg/kg/day (p.o.) for 24h | Two-kidney/one-clip renal hypertensive rats |

Signaling Pathways

The signaling pathways affected by this compound are those directly downstream of the AT1 receptor. By blocking this receptor, this compound effectively inhibits the angiotensin II-induced activation of these cascades.

Figure 1. Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound on the AT1 receptor.

Experimental Protocols

While specific, detailed protocols from the primary literature for this compound are not publicly available, the following are generalized methodologies for the key experiments used to characterize AT1 receptor antagonists.

AT1 Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound for the AT1 receptor.

Figure 2. General workflow for an AT1 receptor binding assay.

-

Membrane Preparation: Homogenize tissues or cells expressing the AT1 receptor (e.g., vascular smooth muscle cells, rat liver) in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor agonist (e.g., [125I]Sar1,Ile8-angiotensin II) and varying concentrations of this compound.

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay measures the ability of a compound to inhibit angiotensin II-induced contraction of vascular tissue.

-

Tissue Preparation: Isolate a blood vessel (e.g., rabbit aorta) and cut it into rings. Suspend the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: After an equilibration period, induce contraction of the aortic rings by adding a submaximal concentration of angiotensin II.

-

Inhibition Measurement: In the presence of increasing concentrations of this compound, measure the inhibition of the angiotensin II-induced contraction.

-

Data Analysis: Plot the percentage of inhibition of contraction against the concentration of this compound to determine the IC50 value.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This in vivo experiment assesses the antihypertensive effect of a compound in an animal model of hypertension.

-

Animal Model: Use a well-established model of hypertension, such as the two-kidney, one-clip (2K1C) renal hypertensive rat or the spontaneously hypertensive rat (SHR).

-

Blood Pressure Monitoring: Implant a telemetric device or an arterial catheter to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

-

Drug Administration: Administer this compound orally (p.o.) or via another appropriate route.

-

Data Collection: Record blood pressure and heart rate continuously before and after drug administration over a specified period (e.g., 24 hours).

-

Data Analysis: Analyze the change in blood pressure from baseline in the treated group compared to a vehicle-treated control group.

Conclusion

This compound is a potent and selective AT1 receptor antagonist that effectively blocks the pressor and other pathophysiological effects of angiotensin II. Its mechanism of action is centered on the competitive inhibition of the AT1 receptor, leading to the attenuation of downstream signaling pathways that mediate vasoconstriction, aldosterone release, and cellular proliferation. The quantitative data, although limited in the public domain, confirms its high affinity for the AT1 receptor and its efficacy in vitro and in vivo. The generalized experimental protocols provided herein offer a framework for the pharmacological characterization of similar AT1 receptor antagonists. Further investigation into the primary literature, particularly patent filings from Ciba-Geigy/Novartis, would be necessary to uncover more detailed experimental methodologies and a more comprehensive dataset for this compound.

An In-Depth Technical Guide to the Proposed Synthesis of 3-Aza-2,3-Dihydrogeranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Aza-2,3-dihydrogeranyl diphosphate (B83284) is aza-analog of geranyl diphosphate, a key intermediate in the biosynthesis of isoprenoids. As researchers explore inhibitors of isoprenoid biosynthetic pathways for various therapeutic applications, the synthesis of analogs such as 3-aza-2,3-dihydrogeranyl diphosphate is of significant interest. This guide provides a detailed, proposed synthetic route to this target molecule, based on established chemical transformations. The synthesis is divided into two main stages: the preparation of the key intermediate, 3-aza-2,3-dihydrogeraniol, via reductive amination, followed by its chemical diphosphorylation. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and workflow to aid researchers in the potential synthesis of this and similar molecules.

Proposed Synthetic Pathway Overview

The proposed synthesis of 3-Aza-2,3-dihydrogeranyl diphosphate initiates from the commercially available starting material, citronellal (B1669106). The synthesis is conceptualized in two key stages:

-

Stage 1: Synthesis of 3-Aza-2,3-dihydrogeraniol. This stage involves the formation of the core aza-isoprenoid structure through a one-pot reductive amination of citronellal with methylamine (B109427).

-

Stage 2: Diphosphorylation of 3-Aza-2,3-dihydrogeraniol. The synthesized amino alcohol is then subjected to a chemical diphosphorylation to yield the final target molecule, 3-Aza-2,3-dihydrogeranyl diphosphate.

Stage 1: Synthesis of 3-Aza-2,3-dihydrogeraniol

The introduction of the nitrogen atom at the 3-position is proposed to be achieved via a reductive amination of citronellal. This reaction is a widely used and efficient method for the formation of amines from carbonyl compounds.[1][2][3] The use of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is advantageous as it selectively reduces the intermediate imine in the presence of the starting aldehyde, allowing for a one-pot procedure with high yields.[4][5]

A detailed protocol for the reductive amination of citronellal with methylamine is provided below. This protocol is adapted from established procedures for the reductive amination of aliphatic aldehydes.[4]

-

To a solution of citronellal (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.2 M), is added a solution of methylamine (1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-aza-2,3-dihydrogeraniol.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Citronellal | 154.25 | 1.0 |

| Methylamine | 31.06 | 1.5 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 |

| Product | Molecular Weight ( g/mol ) | Expected Yield |

| 3-Aza-2,3-dihydrogeraniol | 171.30 | 70-85% |

Stage 2: Diphosphorylation of 3-Aza-2,3-dihydrogeraniol

The final step in the proposed synthesis is the diphosphorylation of the primary alcohol of 3-aza-2,3-dihydrogeraniol. This transformation can be challenging due to the presence of the secondary amine, which can also be reactive towards phosphorylating agents. A number of methods for the phosphorylation of alcohols have been reported, including both chemical and enzymatic approaches. A chemical approach is proposed here for its generality. This will likely proceed in a two-step manner: monophosphorylation followed by a second phosphorylation to yield the diphosphate.

A plausible two-step chemical diphosphorylation protocol is outlined below, based on general methods for alcohol phosphorylation.

Step A: Monophosphorylation

-

The 3-aza-2,3-dihydrogeraniol (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., trimethyl phosphate) and cooled to 0 °C under an inert atmosphere (e.g., argon).

-

Phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 2-4 hours.

-

The reaction is then quenched by the slow addition of ice-cold water or a buffer solution.

-

The product can be purified by ion-exchange chromatography.

Step B: Second Phosphorylation to Diphosphate

-

The purified monophosphate from the previous step is dissolved in a suitable solvent.

-

The solution is treated with a phosphorylating agent. One possibility is to react it with a phosphate (B84403) salt in the presence of a coupling agent like trichloroacetonitrile.

-

Alternatively, the monophosphate can be activated and then reacted with inorganic pyrophosphate.

-

The reaction progress is monitored by ³¹P NMR spectroscopy.

-

The final product, 3-aza-2,3-dihydrogeranyl diphosphate, is purified by ion-exchange chromatography and/or reversed-phase HPLC.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Aza-2,3-dihydrogeraniol | 171.30 | 1.0 |

| Phosphorus Oxychloride (Step A) | 153.33 | 1.1 |

| Phosphorylating Agent (Step B) | - | - |

| Product | Molecular Weight ( g/mol ) | Expected Yield |

| 3-Aza-2,3-dihydrogeranyl Diphosphate | 331.26 | 30-50% (over two steps) |

Experimental Workflow Visualization

The overall experimental workflow for the proposed synthesis is depicted in the following diagram.

References

- 1. Phosphorylation of ethanolamine, methylethanolamine, and dimethylethanolamine by overexpressed ethanolamine kinase in NIH 3T3 cells decreases the co-mitogenic effects of ethanolamines and promotes cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 3. oa.tib.eu [oa.tib.eu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

CGP48369 and its Role as a Geranylgeranyl Diphosphate Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl diphosphate (B83284) synthase (GGDPS) is a critical enzyme in the isoprenoid biosynthesis pathway, responsible for producing geranylgeranyl pyrophosphate (GGPP). GGPP is an essential precursor for the post-translational modification of numerous proteins, including small GTPases of the Rho and Rab families, which are pivotal in intracellular signaling, cytoskeletal regulation, and vesicular trafficking. The inhibition of GGDPS presents a compelling therapeutic strategy for various diseases, including cancer and bone disorders. This technical guide provides an in-depth overview of GGDPS inhibition, with a focus on the mechanistic class of inhibitors to which the compound designated CGP48369 is presumed to belong. Due to the limited public information on this compound, this document will utilize data from well-characterized GGDPS inhibitors, such as bisphosphonates, to illustrate the core principles of GGDPS inhibition, experimental evaluation, and relevant signaling pathways.

Introduction to the Isoprenoid Biosynthesis Pathway and GGDPS

The isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a fundamental metabolic route that produces precursors for a wide array of essential molecules, including cholesterol, steroid hormones, and ubiquinone. A key branch of this pathway leads to the synthesis of farnesyl pyrophosphate (FPP) and GGPP. GGDPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP.[1][2]

GGPP is the substrate for geranylgeranyltransferases (GGTases), which attach the 20-carbon geranylgeranyl moiety to specific cysteine residues on target proteins.[2] This lipid modification, termed geranylgeranylation, is crucial for the proper membrane localization and function of many signaling proteins.[3] Dysregulation of protein geranylgeranylation has been implicated in the pathophysiology of several diseases, making GGDPS an attractive target for therapeutic intervention.[1]

Mechanism of GGDPS Inhibition by Bisphosphonates

While specific data for this compound is not publicly available, it is often associated with the bisphosphonate class of compounds. Bisphosphonates are analogs of pyrophosphate and are potent inhibitors of several enzymes in the isoprenoid pathway. Nitrogen-containing bisphosphonates (N-BPs) are well-known inhibitors of farnesyl diphosphate synthase (FDPS). However, a distinct class of bisphosphonates, characterized by lipophilic side chains, demonstrates potent and selective inhibition of GGDPS.[4][5]

These lipophilic bisphosphonates, such as Digeranyl Bisphosphonate (DGBP), act as competitive inhibitors of GGDPS.[6] Their structure allows them to bind to the active site of the enzyme, competing with the natural substrate, FPP. The bisphosphonate moiety coordinates with magnesium ions in the active site, mimicking the pyrophosphate group of the substrate, while the lipophilic side chains occupy the substrate-binding pocket.[4] This binding prevents the catalytic activity of GGDPS, leading to a depletion of cellular GGPP pools.

Quantitative Data on GGDPS Inhibitors

The inhibitory potency of GGDPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[7][8] The Ki value is a measure of the inhibitor's binding affinity for the enzyme.[9]

The following table summarizes the IC50 values for several representative GGDPS inhibitors from the bisphosphonate class. It is important to note that IC50 values can vary depending on the specific experimental conditions.[10]

| Compound | IC50 (nM) | Target Enzyme | Notes |

| Digeranyl Bisphosphonate (DGBP) | ~200 | GGDPS | A well-characterized, selective GGDPS inhibitor.[1][6] |

| O,C-digeranyl geminal bisphosphonate | 82 | GGDPS | A potent analog of DGBP.[1] |

| Homogeranyl/homoneryl triazole bisphosphonate mixture | 45 | GGDPS | Among the most potent GGDPS inhibitors reported to date.[1] |

Experimental Protocols

The evaluation of GGDPS inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

GGDPS Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of purified GGDPS in the presence of an inhibitor.

Materials:

-

Purified recombinant GGDPS enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

[1-14C]-Isopentenyl pyrophosphate ([14C]IPP) radiolabeled substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Inhibitor compound (e.g., this compound or a representative bisphosphonate)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of FPP (e.g., 10 µM), and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding [14C]IPP (e.g., 10 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled product, geranylgeranyl pyrophosphate ([14C]GGPP), using an organic solvent (e.g., n-butanol).

-

Quantify the amount of [14C]GGPP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the GGDPS inhibitor on cultured cells.

Materials:

-

Cancer cell line (e.g., multiple myeloma, breast cancer)

-

Complete cell culture medium

-

Inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the inhibitor compound for a specified duration (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

-

Determine the IC50 value for cell viability as described for the enzyme inhibition assay.

Western Blot Analysis of Protein Geranylgeranylation

This method is used to confirm the on-target effect of the GGDPS inhibitor by assessing the level of unprenylated proteins.

Materials:

-

Cultured cells treated with the inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with the GGDPS inhibitor for a desired time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the unprenylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

An increase in the signal for the unprenylated protein indicates effective inhibition of GGDPS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to GGDPS inhibition.

Figure 1: The Isoprenoid Biosynthesis Pathway and points of inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationship of isoprenoid triazole bisphosphonate-based geranylgeranyl diphosphate synthase inhibitors: Effects on pharmacokinetics, biodistribution, and hepatic transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 10. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoprenoid Biosynthesis Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core inhibitors of the isoprenoid biosynthesis pathway, a critical metabolic route for the production of a vast array of essential molecules, including cholesterol, steroid hormones, and prenylated proteins.[1][2] Isoprenoids are synthesized from two five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] This document details the mechanisms of action, quantitative data on inhibitory potency, and experimental protocols for the characterization of key inhibitor classes that target this pathway.

Classes of Isoprenoid Biosynthesis Pathway Inhibitors

The primary inhibitors of isoprenoid biosynthesis can be categorized based on the specific enzymatic step they target within the two main pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (or MEP/DOXP) pathway.

Statins: HMG-CoA Reductase Inhibitors

Statins are a well-established class of drugs that competitively inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][4] This inhibition reduces the production of mevalonate, a crucial precursor for cholesterol and other isoprenoids.[3][4] Their primary therapeutic application is in the treatment of hypercholesterolemia to reduce the risk of cardiovascular disease.[5][6] By blocking the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), statins also exhibit pleiotropic effects, including anti-inflammatory and anti-cancer properties.[7]

Bisphosphonates: Farnesyl Pyrophosphate Synthase Inhibitors

Bisphosphonates, particularly the nitrogen-containing bisphosphonates (N-BPs), are potent inhibitors of farnesyl pyrophosphate synthase (FPPS).[8] FPPS is a key enzyme in the mevalonate pathway that catalyzes the synthesis of FPP.[9] By inhibiting FPPS, N-BPs disrupt protein prenylation, which is essential for the function of small GTPases involved in osteoclast activity. This mechanism underlies their clinical use in treating bone resorption disorders such as osteoporosis and Paget's disease.[8]

Fosmidomycin and Analogs: DXP Reductoisomerase Inhibitors

Fosmidomycin targets the non-mevalonate pathway by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC).[10] This pathway is essential for isoprenoid biosynthesis in many pathogenic bacteria, parasites (like the malaria parasite Plasmodium falciparum), and plants, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[11]

Quantitative Data on Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative inhibitors from each class, providing a quantitative comparison of their potency against their respective target enzymes.

Table 1: IC50 Values of Statins against HMG-CoA Reductase

| Statin | IC50 (nM) |

| Atorvastatin | 3 - 20 |

| Fluvastatin (3R,5S) | 3 - 20 |

| Pitavastatin | 3 - 20 |

| Rosuvastatin | 3 - 20 |

| Simvastatin (acid form) | 3 - 20 |

Source: Data compiled from multiple studies, with a general consensus on the low nanomolar range for most potent statins.[12][13]

Table 2: IC50 Values of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase

| Bisphosphonate | IC50 (nM) |

| Zoledronic Acid | 3 |

| Risedronate | <10 |

| Ibandronate | ~20 |

| Alendronate | ~50 |

| Pamidronate | ~500 |

Source: Data derived from in vitro inhibition assays of recombinant human FPPS.[14][15]

Table 3: IC50 Values of Fosmidomycin and Analogs against DXP Reductoisomerase (DXR/IspC)

| Inhibitor | Target Organism | IC50 (nM) |

| Fosmidomycin | Plasmodium falciparum | 34 |

| Fosmidomycin | Escherichia coli | 42 |

| FR-900098 | Plasmodium falciparum | 24 |

| FR-900098 | Escherichia coli | 4 |

| "Reverse" Fosmidomycin analog (16b) | Plasmodium falciparum | 1100 |

| α,α-difluoro-FR-900098 (9b) | Escherichia coli | 9 |

Source: Data from studies on recombinant DXR enzymes.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and inhibition of the target enzymes in the isoprenoid biosynthesis pathway.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

NADPH solution

-

HMG-CoA solution

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

-

Reagent Preparation: Prepare working solutions of NADPH and HMG-CoA in the assay buffer.

-

Assay Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay buffer

-

Test inhibitor at various concentrations (or solvent for control)

-

NADPH solution

-

-

Enzyme Addition: Add the purified HMG-CoA reductase enzyme to all wells except the reagent blank.

-

Reaction Initiation: Start the reaction by adding the HMG-CoA solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes) at 37°C.[18][19]

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

-

To determine the IC50 value of an inhibitor, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.

-

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay (Radiochemical)

This assay measures FPPS activity by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into farnesyl diphosphate (FPP).

Materials:

-

Purified recombinant FPPS enzyme

-

Assay buffer (e.g., 35 mM HEPES, pH 7.6, 10 mM MgCl₂, 5 mM β-mercaptoethanol)

-

Dimethylallyl diphosphate (DMAPP)

-

[1-¹⁴C]Isopentenyl diphosphate (radiolabeled IPP)

-

Test inhibitor compound

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DMAPP, [1-¹⁴C]IPP, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the purified FPPS enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 2 hours).[20]

-

Hydrolysis: Stop the reaction and hydrolyze the pyrophosphate esters to their corresponding alcohols by adding alkaline phosphatase and incubating at 37°C for 1 hour.[20]

-

Extraction: Extract the radiolabeled farnesol (B120207) product into an organic solvent.

-

Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the inhibitory effect of the compound. IC50 values can be calculated as described for the HMG-CoA reductase assay.

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) Activity Assay (Spectrophotometric)

This continuous enzyme assay determines DXR activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Purified recombinant DXR enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM MnCl₂)[21]

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

NADPH solution

-

Test inhibitor compound

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Assay Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, DXP, NADPH, and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 30°C or 37°C) for a few minutes to ensure temperature equilibrium.[10]

-

Reaction Initiation: Add the purified DXR enzyme to start the reaction.[10][21]

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.[16][21]

-

Data Analysis: Calculate the rate of NADPH oxidation and determine the IC50 values for the inhibitors as previously described.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for inhibitor screening.

The Mevalonate Pathway

Caption: The Mevalonate (MVA) pathway and points of inhibition.

The Non-Mevalonate (MEP) Pathway

Caption: The Non-Mevalonate (MEP) pathway and its inhibition.

General Workflow for Inhibitor Screening

Caption: A generalized workflow for screening inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Statin Conversion Chart – My Endo Consult [myendoconsult.com]

- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]

- 9. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 12. DSpace [helda.helsinki.fi]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

Unveiling the Target: A Technical Guide to the Identification and Validation of CGP35348 as a GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of CGP35348, a selective, brain-penetrant antagonist of the Gamma-aminobutyric acid (GABA) type B receptor. Through a comprehensive review of binding affinity data, downstream signaling effects, and key experimental methodologies, this document serves as a core resource for understanding the pharmacological profile of this critical research compound.

Executive Summary

CGP35348 has been conclusively identified as a selective antagonist of the GABA-B receptor. This identification is supported by a robust body of evidence from radioligand binding assays, functional cellular assays, and electrophysiological studies. As a G-protein coupled receptor (GPCR), the GABA-B receptor's primary function is to mediate slow and prolonged inhibitory signals in the central nervous system. CGP35348 exerts its effects by competitively blocking the binding of the endogenous ligand GABA, thereby inhibiting the downstream signaling cascade that typically leads to neuronal hyperpolarization and reduced neurotransmitter release. This guide will systematically present the quantitative data defining its pharmacological profile and the detailed experimental protocols utilized for its validation.

Target Identification and Pharmacological Profile

The primary molecular target of CGP35348 is the GABA-B receptor, a heterodimeric GPCR composed of GABBR1 and GABBR2 subunits. The antagonist nature of CGP35348 has been characterized through various in vitro and in vivo studies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for CGP35348, providing a clear comparison of its potency and affinity.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 34 µM | Rat Cortical Membranes | Radioligand Binding Assay | [1][2] |

| EC50 | 34 µM | Not Specified | Functional Assay | [3] |

Note: While a specific Ki value from competitive binding assays was not explicitly found in the provided search results, the IC50 value provides a strong indication of its binding affinity.

Mechanism of Action and Signaling Pathways

GABA-B receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by GABA, the G-protein dissociates, leading to downstream effects that ultimately reduce neuronal excitability. CGP35348, as a competitive antagonist, prevents these signaling events from occurring.

Downstream Signaling Cascade

Activation of the GABA-B receptor by an agonist like baclofen (B1667701) leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP).[1][4]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The influx of K+ ions leads to hyperpolarization of the postsynaptic neuron.[5][6]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This presynaptic effect reduces the influx of Ca2+, thereby decreasing the release of neurotransmitters.[5]

CGP35348 blocks these agonist-induced effects. For instance, it has been shown to antagonize the potentiating effect of L-baclofen on noradrenaline-induced stimulation of adenylate cyclase in rat cortex slices.[1]

Signaling Pathway Diagram

Experimental Protocols for Target Validation

The following sections provide detailed methodologies for key experiments used to validate the interaction of CGP35348 with the GABA-B receptor.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the IC50 and subsequently the Ki of CGP35348 for the GABA-B receptor.

Materials:

-

Rat cortical membranes (or other tissue/cell preparation expressing GABA-B receptors)

-

Radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or a specific radiolabeled antagonist)

-

Unlabeled CGP35348 at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled CGP35348.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of CGP35348. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of the effects of CGP35348 on ion channel activity and neuronal excitability.

Objective: To assess the ability of CGP35348 to block agonist-induced changes in membrane potential and ion currents.

Materials:

-

Brain slices (e.g., hippocampus or thalamus) from a rodent model

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

-

Micromanipulator

-

Amplifier and data acquisition system

-

GABA-B receptor agonist (e.g., baclofen)

-

CGP35348

Protocol:

-

Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.

-

Cell Identification: Identify a neuron of interest under a microscope.

-

Patching: Using a micromanipulator, carefully guide a patch pipette filled with an appropriate internal solution to form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

-

Baseline Recording: Record the baseline membrane potential and ion currents.

-

Agonist Application: Perfuse the slice with a known concentration of a GABA-B receptor agonist (e.g., baclofen) and record the resulting changes (e.g., hyperpolarization, outward K+ current).

-

Antagonist Application: Co-apply CGP35348 with the agonist and observe the extent to which the agonist-induced effects are blocked.

-

Washout: Wash out the drugs to allow the neuron to return to its baseline state.

-

Data Analysis: Analyze the recorded traces to quantify the effects of the agonist and the blocking action of CGP35348.

Conclusion

The comprehensive data presented in this guide firmly establishes CGP35348 as a selective antagonist of the GABA-B receptor. Its well-characterized pharmacological profile, including its binding affinity and its ability to block downstream signaling pathways, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the GABA-B receptor system. The detailed experimental protocols provided herein offer a foundational framework for the continued study and validation of this and other related compounds in the field of drug discovery and development.

References

- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aza-2,3-Dihydrogeranyl Diphosphate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aza-2,3-dihydrogeranyl diphosphate (B83284) is a synthetic analogue of geranyl diphosphate, an intermediate in the isoprenoid biosynthesis pathway. This guide provides a comprehensive overview of its chemical properties, biological activity, and its role as a potential inhibitor of key enzymes in this pathway. The information presented is intended to support research and development efforts in areas such as antimicrobial and anticancer drug discovery.

Chemical Properties

3-Aza-2,3-dihydrogeranyl diphosphate is a nitrogen-containing isoprenoid analogue. The substitution of a carbon atom with nitrogen in the geranyl backbone significantly alters its electronic and steric properties, making it a valuable tool for studying the mechanism of enzymes involved in isoprenoid metabolism.

Table 1: Chemical and Physical Properties of 3-Aza-2,3-Dihydrogeranyl Diphosphate

| Property | Value |

| Molecular Formula | C9H22N O7P2 |

| Molecular Weight | 318.21 g/mol |

| IUPAC Name | [({[3-(dimethylamino)propyl]oxy}(hydroxy)phosphoryl)oxy]phosphonic acid |

| CAS Number | Not available |

| PubChem CID | 4469807 |

| Physical State | Solid (predicted) |

| Solubility | Soluble in water (predicted) |

Note: Some properties are predicted based on chemical structure as experimental data is limited.

Biological Activity and Mechanism of Action

3-Aza-2,3-dihydrogeranyl diphosphate is designed as an analogue of geranyl diphosphate and is expected to act as an inhibitor of enzymes that utilize this substrate. The primary target of such analogues is the isoprenoid biosynthesis pathway, which is essential for the production of a wide variety of vital molecules, including sterols, quinones, and carotenoids.[1][2]

This pathway involves two main routes for the synthesis of the universal isoprene (B109036) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[2][3] The enzyme isopentenyl pyrophosphate isomerase (IPPI) plays a crucial role in interconverting IPP and DMAPP.[4]

Aza-isoprenoid analogues, such as 3-Aza-2,3-dihydrogeranyl diphosphate, are hypothesized to act as competitive inhibitors of prenyltransferases, such as farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, as well as IPPI. The nitrogen atom in the isoprenoid chain is thought to mimic the carbocationic transition state of the enzymatic reaction, leading to tight binding to the active site and subsequent inhibition.

Signaling Pathway: Isoprenoid Biosynthesis

The following diagram illustrates the key steps in the mevalonate and MEP pathways, highlighting the position of geranyl diphosphate and the likely point of inhibition by 3-Aza-2,3-dihydrogeranyl diphosphate.

References

- 1. Inhibition of the isoprenoid biosynthesis pathway; detection of intermediates by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopentenyl Diphosphate Isomerase. Mechanism-Based Inhibition by Diene Analogues of Isopentenyl Diphosphate and Dimethylallyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 4. Isopentenyl-diphosphate delta isomerase - Wikipedia [en.wikipedia.org]

CGP48369 and its Potential in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP48369 is classified as an Angiotensin II Receptor Blocker (ARB). While specific research on this compound in the context of cancer cell line studies is not extensively documented in publicly available literature, the broader class of ARBs has garnered significant interest for its potential anti-cancer properties. This guide consolidates the current understanding of ARBs in oncology research, providing a framework for investigating compounds like this compound. The information presented herein is based on studies of other ARBs and should be considered representative of the class until specific data for this compound becomes available.

ARBs exert their effects by selectively blocking the Angiotensin II Type 1 Receptor (AT1R), a key component of the Renin-Angiotensin System (RAS). Dysregulation of the RAS has been implicated in various aspects of tumor biology, including proliferation, angiogenesis, and metastasis. By inhibiting AT1R signaling, ARBs may offer a therapeutic avenue for various cancers.

Quantitative Data on the Anti-proliferative Effects of Angiotensin II Receptor Blockers

While specific IC50 values for this compound in cancer cell lines are not available in the reviewed literature, data for other ARBs demonstrate their anti-proliferative activity across a range of cancer types. The following tables summarize the inhibitory concentrations (IC50) for representative ARBs in different human cancer cell lines. This data provides a comparative baseline for the potential efficacy of compounds within this class.

Table 1: IC50 Values of Telmisartan in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | 63 - 274 |

| HT29 | 63 - 274 |

Data derived from studies on the anti-proliferative effects of telmisartan.[1]

Table 2: IC50 Values of Candesartan in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | 63 - 274 |

| HT29 | 63 - 274 |

Data derived from studies on the anti-proliferative effects of candesartan.[1]

Key Signaling Pathways

The primary mechanism of action for ARBs in cancer is the blockade of the AT1R. This intervention disrupts the downstream signaling cascades initiated by Angiotensin II, which are known to promote cancer progression. Key affected pathways include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, crucial for angiogenesis, and the Transforming Growth-Factor Beta (TGF-β) pathway, which is involved in cell growth, proliferation, and differentiation.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-cancer effects of a compound like this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, PC-3, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

While direct experimental data on this compound in cancer cell lines is currently limited, the established anti-cancer activities of the broader class of Angiotensin II Receptor Blockers provide a strong rationale for its investigation. The methodologies and data presented in this guide offer a foundational framework for researchers to design and execute studies to elucidate the specific effects of this compound on various cancer cell lines. Further research is warranted to determine its precise mechanism of action, inhibitory concentrations, and potential as a therapeutic agent in oncology.

References

Discovery and history of CGP48369

An in-depth technical guide on the discovery and history of the compound designated CGP48369 cannot be provided at this time. Extensive searches for "this compound" across a wide range of scientific and patent databases have yielded no specific information about a compound with this identifier.

This suggests that "this compound" may be an internal, unpublished, or incorrectly transcribed designation. The prefix "CGP" was commonly used for compounds synthesized by Ciba-Geigy (now part of Novartis), but no public records or scientific publications could be found that link this specific number to a chemical structure, biological target, or therapeutic area.

Efforts to locate information on the discovery, history, mechanism of action, and potential clinical trials of this compound were unsuccessful. Searches for quantitative data such as binding affinity, pharmacokinetic parameters, or in vitro/in vivo experimental results also returned no relevant findings. Consequently, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, accurate identification is the crucial first step. It is recommended to verify the compound's designation, checking for alternative names, CAS numbers, or any associated publications that might provide a correct and searchable identifier. Without such information, a comprehensive technical guide cannot be compiled.

Methodological & Application

Application Notes and Protocols for CGP48369 in Cell Culture

Notice: Despite a comprehensive search for the experimental compound "CGP48369," no publicly available data regarding its use in cell culture, mechanism of action, or any associated experimental protocols could be located. The information necessary to generate detailed application notes, quantitative data tables, and signaling pathway diagrams is not present in accessible scientific literature or databases.

It is possible that "this compound" is an internal, unpublished compound designation, a misidentified codename, or a compound that has not been characterized in peer-reviewed research.

Therefore, the following sections provide a generalized framework and protocols for characterizing a novel experimental compound with a suspected mechanism of action as a MEK inhibitor in the MAPK signaling pathway. This information is based on standard laboratory procedures and the known effects of other well-documented MEK inhibitors. This is a template and should be adapted based on actual experimental data once the true identity and properties of the compound are known.

I. Introduction and Hypothetical Mechanism of Action

This compound is presumed to be an experimental small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it is hypothesized to function as a MEK1/2 inhibitor. The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. By inhibiting MEK1/2, this compound would block the phosphorylation and activation of ERK1/2, a key downstream effector, thereby impeding the transduction of oncogenic signals.

II. Hypothetical Signaling Pathway Affected by this compound

The diagram below illustrates the presumed mechanism of action of this compound as a MEK inhibitor within the MAPK signaling cascade.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

III. Quantitative Data Summary (Template)

The following tables are templates for summarizing quantitative data from key experiments used to characterize a novel MEK inhibitor.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Example: A549 | Lung Cancer | Data Not Available |

| Example: HT-29 | Colon Cancer | Data Not Available |

| Example: BxPC-3 | Pancreatic Cancer | Data Not Available |

| Example: U87 MG | Glioblastoma | Data Not Available |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Concentration of this compound (µM) | % Viability (relative to control) |

| Example: A549 | 0.1 | Data Not Available |

| 1 | Data Not Available | |

| 10 | Data Not Available | |

| Example: HT-29 | 0.1 | Data Not Available |

| 1 | Data Not Available | |

| 10 | Data Not Available |

Table 3: Apoptosis Induction by this compound

| Cell Line | Concentration of this compound (µM) | % Apoptotic Cells (Annexin V Positive) |

| Example: A549 | 1 | Data Not Available |

| 10 | Data Not Available | |

| Example: HT-29 | 1 | Data Not Available |

| 10 | Data Not Available |

IV. Experimental Protocols

The following are detailed, generalized protocols for experiments commonly performed to evaluate a potential MEK inhibitor.

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Workflow Diagram:

Caption: Workflow for a typical MTT-based cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete growth medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound stock solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

C. Western Blotting for Phospho-ERK

This protocol is to assess the inhibition of MEK activity by measuring the phosphorylation status of its downstream target, ERK.

Protocol:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Disclaimer: The information provided above is for research purposes only and is based on generalized protocols. As no specific data for this compound is available, all experimental conditions, including cell lines, compound concentrations, and incubation times, must be empirically determined. Always follow standard laboratory safety procedures.

Application Notes and Protocols for CGP48369

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive searches for "CGP48369" have not yielded specific information regarding its mechanism of action, established laboratory protocols, or any quantitative data. This suggests that this compound may be a compound that is not widely documented in publicly accessible scientific literature, could be an internal designation not yet published, or the identifier may be incorrect.

Therefore, the following application notes and protocols are presented as a generalized framework based on common practices for characterizing a novel small molecule inhibitor in a laboratory setting. These protocols should be adapted and optimized based on the specific biochemical and cellular effects of this compound as they are discovered.

Table 1: Hypothetical Quantitative Data Summary for this compound

This table is a template for researchers to populate as they generate data for this compound.

| Parameter | Assay Type | Cell Line/System | Result |

| IC50 | Target-based biochemical assay | Recombinant human enzyme X | e.g., 50 nM |

| EC50 | Cell-based functional assay | HEK293T overexpressing target X | e.g., 200 nM |

| Ki | Competitive binding assay | Purified target X | e.g., 25 nM |

| CC50 | Cytotoxicity assay | HeLa cells | e.g., >10 µM |

Experimental Protocols

In Vitro Target Engagement Assay

Objective: To determine the direct binding affinity and kinetics of this compound to its putative target protein.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Purify the recombinant target protein.

-

Prepare assay buffer (e.g., PBS with 0.01% Tween-20 and 1% BSA).

-

-

Assay Procedure (e.g., Surface Plasmon Resonance - SPR):

-

Immobilize the target protein on a sensor chip.

-

Prepare a serial dilution of this compound in assay buffer.

-

Flow the different concentrations of this compound over the sensor chip.

-

Measure the association and dissociation rates.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations or a vehicle control for a specified time.

-

-

Thermal Shift Protocol:

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures.

-

Centrifuge to pellet the aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve indicates ligand binding.

-

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway Inhibition by this compound

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship for Go/No-Go Decision in Drug Development

Caption: Decision-making framework for advancing this compound.

Application Notes and Protocols: 3-Aza-2,3-Dihydrogeranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aza-2,3-dihydrogeranyl diphosphate (B83284) (3-Aza-GPP) is a synthetic analog of the natural isoprenoid intermediate, geranyl diphosphate (GPP). As a nitrogen-containing isoprenoid, it belongs to a class of compounds that have garnered significant interest in drug development for their potential to inhibit key enzymes in the mevalonate (B85504) pathway. This pathway is crucial for the biosynthesis of cholesterol and other essential isoprenoids. The introduction of a nitrogen atom into the geranyl backbone makes 3-Aza-GPP a valuable tool for studying the mechanism and inhibition of prenyltransferase enzymes, such as farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are important targets for drugs treating bone resorption diseases and cancer.[1][2][3]

These application notes provide detailed protocols for the preparation of 3-Aza-GPP solutions and its application in enzyme inhibition assays.

Data Presentation

Table 1: Properties of 3-Aza-2,3-Dihydrogeranyl Diphosphate

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₇P₂ | PubChem CID: 4469807 |

| Molecular Weight | 316.21 g/mol | PubChem CID: 4469807 |

| Appearance | White to off-white solid | (Assumed based on similar compounds) |

| Solubility | Soluble in aqueous buffers | (Inferred from application in enzymatic assays) |

Table 2: Recommended Buffer Components for 3-Aza-GPP Solutions in Enzymatic Assays

| Component | Typical Concentration Range | Purpose |

| Tris-HCl or HEPES | 25-100 mM | Buffering agent to maintain stable pH |

| Magnesium Chloride (MgCl₂) | 1-10 mM | Essential cofactor for many prenyltransferases |

| Dithiothreitol (DTT) or β-mercaptoethanol | 1-5 mM | Reducing agent to prevent oxidation |

| pH | 7.0 - 8.0 | Optimal range for many enzymatic assays |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-Aza-2,3-Dihydrogeranyl Diphosphate

This protocol describes the preparation of a concentrated stock solution of 3-Aza-GPP that can be diluted to the desired working concentration for various assays.

Materials:

-

3-Aza-2,3-dihydrogeranyl diphosphate (solid)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 1 M solution

-

Sterile, deionized, and nuclease-free water

-

Microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Weighing: Carefully weigh out the required amount of 3-Aza-GPP solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.16 mg of 3-Aza-GPP.

-

Initial Dissolution: Add a small volume of sterile, deionized water to the tube (e.g., 500 µL).

-

pH Adjustment: Isoprenoid pyrophosphates are known to be unstable in acidic conditions.[4][5] To ensure stability, adjust the pH of the solution to approximately 7.5 by adding small aliquots (1-2 µL) of 1 M ammonium hydroxide. Briefly vortex after each addition and check the pH using pH indicator paper or a micro-pH electrode.

-

Final Volume Adjustment: Once the solid is completely dissolved and the pH is adjusted, add sterile, deionized water to reach the final desired volume (e.g., 1 mL).

-

Mixing and Storage: Vortex the solution thoroughly to ensure homogeneity. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), the solution can be kept at 4°C.

Note on Stability: Isoprenoid pyrophosphates are susceptible to hydrolysis, especially at low pH. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. For long-term storage, a higher pH of up to 11.5 has been suggested for other isoprenoid pyrophosphates to ensure stability.[4][5]

Protocol 2: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 3-Aza-GPP against FPPS. This is a common application for aza-modified isoprenoid analogs.

Materials:

-

Recombinant human FPPS enzyme

-

3-Aza-GPP stock solution (from Protocol 1)

-

Geranyl diphosphate (GPP) or Dimethylallyl pyrophosphate (DMAPP) as the natural substrate

-

Isopentenyl pyrophosphate (IPP), [1-¹⁴C]-labeled

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

Scintillation cocktail

-

Scintillation vials

-

Microplate (96-well)

-

Incubator

Procedure:

-

Assay Preparation: In a 96-well microplate, prepare the reaction mixtures. A typical reaction volume is 50 µL.

-

Inhibitor Addition: Add varying concentrations of the 3-Aza-GPP working solution to the wells. Include a control well with no inhibitor (vehicle control).

-

Enzyme Addition: Add a pre-determined optimal concentration of the FPPS enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding a mixture of the natural substrate (GPP or DMAPP) and [1-¹⁴C]-IPP. The final concentrations should be around the Km values for the respective substrates.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding an equal volume of an acidic solution (e.g., 1 M HCl).

-

Extraction: Extract the radiolabeled product (farnesyl pyrophosphate) by adding an organic solvent (e.g., n-butanol or a chloroform:methanol mixture) and vortexing.

-

Quantification: Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 3-Aza-GPP compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal and pH stability of 2 -isopentenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with CGP48369

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP48369 is a notable antagonist of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system. Its utility in preclinical research is significant for elucidating the physiological and pathological roles of GABA-B receptors. These application notes provide a comprehensive overview of the available in vivo dosage information for this compound and related compounds, along with detailed protocols for its administration in animal models. Due to the limited publicly available data specifically for this compound, dosage recommendations are cross-referenced with structurally and functionally similar GABA-B receptor antagonists.

Mechanism of Action: GABA-B Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels, resulting in hyperpolarization and a general reduction in neuronal excitability.

This compound functions as a competitive antagonist at the GABA-B receptor. By binding to the receptor without activating it, this compound prevents GABA from exerting its inhibitory effects. This blockade can lead to an increase in neuronal excitability and has been explored in various research contexts, including studies on cognition, epilepsy, and depression.

Signaling Pathway of GABA-B Receptor and Antagonism by this compound

Caption: GABA-B receptor signaling and its inhibition by this compound.

In Vivo Dosage and Administration

| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |

| CGP56999A | Mice | Intraperitoneal (i.p.) | 0.6 - 1 mg/kg | Behavioral activation, stereotypy, myoclonic seizures.[1] |

| Rats | Intraperitoneal (i.p.) | 3 mg/kg | Tonic-clonic convulsions.[1] | |